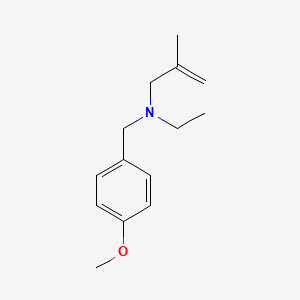
2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide, also known as TFB, is a chemical compound that has been widely researched for its potential applications in various fields. TFB is a white to off-white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and acetone.
Wirkmechanismus
The mechanism of action of 2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA replication and repair. 2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. However, 2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide has been shown to have some side effects, including liver toxicity and gastrointestinal disturbances.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide in lab experiments is its high solubility in organic solvents, which allows for easy preparation of stock solutions. However, 2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide can be difficult to handle due to its high toxicity, and proper safety precautions must be taken when working with this compound.
Zukünftige Richtungen
There are several future directions for research on 2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide. One area of interest is the development of 2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide derivatives with improved efficacy and reduced toxicity. Another area of research is the investigation of the potential use of 2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to fully understand the mechanism of action of 2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide and its potential applications in other fields, such as agriculture and environmental science.
In conclusion, 2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide is a promising compound that has shown potential in the field of cancer treatment. Its cytotoxic effects on cancer cells, combined with its minimal toxicity in normal cells, make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential applications in other fields.
Synthesemethoden
2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide can be synthesized through a multistep process that involves the reaction of 2,3,4-trichlorobenzenesulfonyl chloride with 2-furylmethylamine. The reaction is typically carried out in the presence of a base such as triethylamine or sodium hydroxide. The resulting 2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide product can be purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide has been extensively researched for its potential applications in the field of cancer treatment. Studies have shown that 2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide has cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. 2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide has also been shown to inhibit the growth of tumor cells in animal models.
Eigenschaften
IUPAC Name |
2,3,4-trichloro-N-(furan-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl3NO3S/c12-8-3-4-9(11(14)10(8)13)19(16,17)15-6-7-2-1-5-18-7/h1-5,15H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXROMDCDMEUTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1-azepanylcarbonyl)phenyl]-2-furamide](/img/structure/B5823604.png)


![N-isopropyl-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5823620.png)

methyl]-4-nitrobenzenesulfonamide](/img/structure/B5823636.png)

![4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5823641.png)
![3-methyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5823646.png)
![ethyl 2-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5823650.png)

![N-[4-(butyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5823662.png)

![1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1-butanone](/img/structure/B5823706.png)